Synthetic Yield Advantage of p-OCF₃ Intermediate 4c Over p-CF₃ Analog 4d
In the key cyclocondensation step (Method A) to form the tetrahydroindazol-4-one core, the p-OCF₃ analog 4c achieved a markedly superior isolated yield compared to its closest electronic isostere, the p-CF₃ analog 4d. This yield differential directly impacts the cost and scalability of downstream amide library synthesis [1].
| Evidence Dimension | Isolated synthetic yield (Method A cyclocondensation) |
|---|---|
| Target Compound Data | 93% |
| Comparator Or Baseline | 4d (p-CF₃): 64% |
| Quantified Difference | +29 percentage points (1.45-fold higher) |
| Conditions | Synthesis from 1,3-cyclohexanedione via DMF-DMA adduct, AcOH-catalyzed cyclocondensation with 4-trifluoromethoxylphenylhydrazine hydrochloride (target) vs. 4-trifluoromethylphenylhydrazine hydrochloride (comparator), MeOH/NaOH/AcOH, reflux, 3 h. |
Why This Matters
A 29% absolute yield improvement translates into substantially lower cost per gram for large-scale intermediate procurement and reduces the synthetic burden in parallel amide library generation.
- [1] Guo, S.; Song, Y.; Huang, Q.; Yuan, H.; Wan, B.; Wang, Y.; He, R.; Beconi, M. G.; Franzblau, S. G.; Kozikowski, A. P. Identification, Synthesis, and Pharmacological Evaluation of Tetrahydroindazole Based Ligands as Novel Antituberculosis Agents. J. Med. Chem. 2010, 53 (2), 649–659. DOI: 10.1021/jm901235p. View Source
